Cas no 2171836-37-4 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2,4-trimethylpentanoic acid)

3-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2,4-trimethylpentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a sterically hindered 2,2,4-trimethylpentanoic acid moiety, which enhances stability and influences conformational properties in peptide chains. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with standard Fmoc chemistry protocols. The methyl substituents on the propanamido and pentanoic acid segments contribute to increased lipophilicity, making it useful for modifying peptide physicochemical properties. Careful handling under inert conditions is recommended to preserve reactivity.
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2,4-trimethylpentanoic acid structure
2171836-37-4 structure
Product name:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2,4-trimethylpentanoic acid
CAS No:2171836-37-4
MF:C27H34N2O5
Molecular Weight:466.569267749786
CID:5928098
PubChem ID:165814729

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2,4-trimethylpentanoic acid 化学的及び物理的性質

名前と識別子

    • 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2,4-trimethylpentanoic acid
    • 2171836-37-4
    • EN300-1554210
    • 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,2,4-trimethylpentanoic acid
    • インチ: 1S/C27H34N2O5/c1-16(2)22(26(3,4)24(31)32)28-23(30)27(5,6)29-25(33)34-15-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,16,21-22H,15H2,1-6H3,(H,28,30)(H,29,33)(H,31,32)
    • InChIKey: JCGQKQNFXIJMTK-UHFFFAOYSA-N
    • SMILES: OC(C(C)(C)C(C(C)C)NC(C(C)(C)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)=O

計算された属性

  • 精确分子量: 466.24677219g/mol
  • 同位素质量: 466.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 740
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.8
  • トポロジー分子極性表面積: 105Ų

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2,4-trimethylpentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1554210-0.1g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,2,4-trimethylpentanoic acid
2171836-37-4
0.1g
$2963.0 2023-06-05
Enamine
EN300-1554210-2.5g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,2,4-trimethylpentanoic acid
2171836-37-4
2.5g
$6602.0 2023-06-05
Enamine
EN300-1554210-0.25g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,2,4-trimethylpentanoic acid
2171836-37-4
0.25g
$3099.0 2023-06-05
Enamine
EN300-1554210-1000mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,2,4-trimethylpentanoic acid
2171836-37-4
1000mg
$914.0 2023-09-25
Enamine
EN300-1554210-100mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,2,4-trimethylpentanoic acid
2171836-37-4
100mg
$804.0 2023-09-25
Enamine
EN300-1554210-5000mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,2,4-trimethylpentanoic acid
2171836-37-4
5000mg
$2650.0 2023-09-25
Enamine
EN300-1554210-500mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,2,4-trimethylpentanoic acid
2171836-37-4
500mg
$877.0 2023-09-25
Enamine
EN300-1554210-2500mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,2,4-trimethylpentanoic acid
2171836-37-4
2500mg
$1791.0 2023-09-25
Enamine
EN300-1554210-250mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,2,4-trimethylpentanoic acid
2171836-37-4
250mg
$840.0 2023-09-25
Enamine
EN300-1554210-0.05g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,2,4-trimethylpentanoic acid
2171836-37-4
0.05g
$2829.0 2023-06-05

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2,4-trimethylpentanoic acid 関連文献

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2,4-trimethylpentanoic acidに関する追加情報

Introduction to 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2,4-trimethylpentanoic acid (CAS No. 2171836-37-4)

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2,4-trimethylpentanoic acid, identified by its Chemical Abstracts Service (CAS) number 2171836-37-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a fluorenyl moiety linked via a methoxycarbonyl group and an amino acid derivative. The presence of multiple functional groups such as the amide and ester functionalities makes this molecule a promising candidate for further exploration in drug discovery and therapeutic applications.

The structural motif of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2,4-trimethylpentanoic acid is particularly intriguing due to its potential biological activity. The fluorenyl group is well-known for its stability and luminescent properties, which have been exploited in various applications ranging from materials science to bioimaging. In pharmaceutical contexts, such aromatic systems can serve as pharmacophores, contributing to the molecule's binding affinity and specificity towards biological targets. The methoxycarbonyl (MOC) group further enhances the compound's versatility by providing a protective handle for synthetic manipulations, allowing for controlled modifications during drug development.

Recent advancements in medicinal chemistry have highlighted the importance of amino acid derivatives in the design of novel therapeutics. The amide linkage in 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2,4-trimethylpentanoic acid not only contributes to its structural integrity but also plays a crucial role in modulating its pharmacokinetic properties. This feature is particularly relevant in the context of peptide mimetics and protein-protein interaction inhibitors, where precise control over molecular conformation is essential for optimal biological activity.

The side chain composition of this compound, featuring a 2-methylpropanamido group and a 2,2,4-trimethylpentanoic acid moiety, adds another layer of complexity that may influence its interactions with biological systems. Such structural elements are often engineered to enhance solubility, metabolic stability, and cell membrane permeability—key factors that determine a drug's efficacy and safety profile. The 2-methylpropanamido group, in particular, can contribute to hydrogen bonding capabilities, which are critical for receptor binding affinity.

In the realm of drug discovery, 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2,4-trimethylpentanoic acid represents an excellent scaffold for structure-based drug design. Computational modeling studies have suggested that the fluorenyl group can serve as an anchor point for docking studies against various protein targets. This approach has been successfully employed in identifying novel inhibitors of kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders. The MOC group can be readily removed under acidic conditions or specific enzymatic action, allowing for post-synthetic modifications that fine-tune the molecule's pharmacological properties.

Emerging research indicates that derivatives of this compound may exhibit potent activity against targets involved in neurodegenerative diseases. The combination of the fluorenyl moiety with an amide-based pharmacophore has shown promise in preclinical studies as a potential treatment for conditions like Alzheimer's disease and Parkinson's disease. These findings are supported by structural analogs that have demonstrated inhibitory effects on β-secretase enzymes known to play a pivotal role in amyloid-beta peptide production.

The synthesis of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2,4-trimethylpentanoic acid involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps include the introduction of the fluorenylmethoxycarbonyl group via carbodiimide coupling reactions followed by selective deprotection strategies to yield the final product. Advances in catalytic methods have enabled more efficient and scalable synthesis routes, reducing both reaction times and waste generation—a critical consideration in sustainable chemistry practices.

The potential therapeutic applications of this compound extend beyond neurodegenerative disorders. Preliminary data suggest that it may exhibit anti-inflammatory properties by modulating cytokine production pathways. The ability to fine-tune molecular interactions through structural modifications opens up avenues for developing targeted therapies with minimal off-target effects—a hallmark of modern drug design strategies.

In conclusion,3 - - ({( 9 H -fluoren - 9 - ylmethoxycarbony l } amino ) - - - - - - - - - - - ) } amino ) } } } } } } } } } } } } } } } } } } ) ( CAS No .2171836 -37 -4) stands as a testament to the power of combinatorial chemistry and medicinal innovation . Its intricate structure , coupled with promising preclinical data , positions it as a valuable asset in the quest for novel therapeutics . As research progresses , further elucidation of its mechanism(s) of action will undoubtedly expand its potential applications across multiple therapeutic domains .

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